molecular formula C21H21NO4 B8144605 N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide

N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide

Cat. No.: B8144605
M. Wt: 351.4 g/mol
InChI Key: DBIPGWVTQBAHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IMT1 involves several steps, starting with the preparation of the core benzopyran structure. The key steps include:

    Formation of the benzopyran core: This involves the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the 2-methylphenyl group and other substituents through substitution reactions.

    Amidation: The final step involves the formation of the propanamide structure through amidation reactions.

Industrial Production Methods

Industrial production of IMT1 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

IMT1 undergoes several types of chemical reactions, including:

    Oxidation: IMT1 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within IMT1, leading to different reduced forms.

    Substitution: Substitution reactions can introduce different substituents into the IMT1 structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

Mechanism of Action

IMT1 exerts its effects by inhibiting the human mitochondrial RNA polymerase (POLRMT). It causes a conformational change in POLRMT, which blocks substrate binding and transcription in a dose-dependent manner. This inhibition leads to a reduction in mitochondrial transcription, disrupting the production of essential mitochondrial proteins and ultimately impairing mitochondrial function. The molecular targets and pathways involved include the oxidative phosphorylation (OXPHOS) system and various mitochondrial DNA-encoded subunits .

Comparison with Similar Compounds

IMT1 is unique in its specific and noncompetitive inhibition of POLRMT. Similar compounds include:

IMT1 stands out due to its specific targeting of POLRMT and its potential as a therapeutic agent in cancer treatment.

Properties

IUPAC Name

N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13-7-5-6-8-16(13)18-12-20(23)26-19-11-15(9-10-17(18)19)25-14(2)21(24)22(3)4/h5-12,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIPGWVTQBAHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)OC(C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.